5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid
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Overview
Description
5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[410]heptane-5-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid typically involves multiple steps. One common method includes the regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane . This process involves the use of various reagents and conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literatureThe use of tert-butyloxycarbonyl-protected amino acids and their conversion into room-temperature ionic liquids has been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The regioselective introduction and transformation of substituents at the C1 carbon are particularly noteworthy .
Common Reagents and Conditions
Common reagents used in the synthesis and transformation of this compound include tert-butyldimethylsilyloxymethyl and other protective groups. The reaction conditions often involve specific temperatures and solvents to achieve the desired regioselectivity .
Major Products
The major products formed from these reactions are typically β-amino acids with potential to form oligomers with definite secondary structures .
Scientific Research Applications
5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid exerts its effects is primarily through its ability to form stable β-amino acids. These β-amino acids can then participate in various biochemical pathways and interactions, influencing protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
What sets 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid apart from similar compounds is its unique bicyclic structure, which provides enhanced stability and specificity in its reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H20N2O4 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-5-4-12(13,9(15)16)7-6-8(7)14/h7-8H,4-6,13H2,1-3H3,(H,15,16) |
InChI Key |
CXIMVJYNEMMTMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)(C(=O)O)N |
Origin of Product |
United States |
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